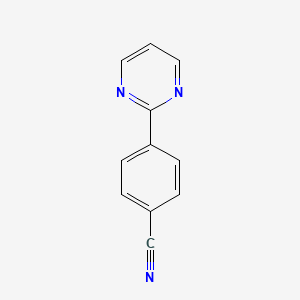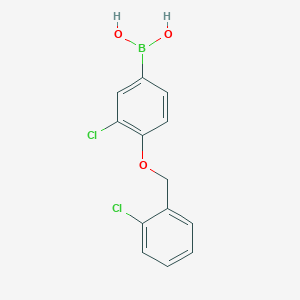
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid
Vue d'ensemble
Description
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, also known as 3C4CBPA, is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in polar organic solvents and insoluble in water. 3C4CBPA is used in organic synthesis, as a catalyst in reactions, and as a reagent in various biochemical and physiological experiments. It is also used as a building block in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is pivotal in Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, which are common structures in pharmaceuticals and organic materials. The boronic acid moiety of the compound reacts with halide-containing organic substrates in the presence of a palladium catalyst, leading to the formation of complex organic architectures.
Synthesis of PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) inhibitors have therapeutic potential in treating various inflammatory diseases, including asthma and COPD. The compound can be used to synthesize PDE4 inhibitors , contributing to the development of new drugs with improved efficacy and reduced side effects.
Formation of Arylethanesulfonamides
The compound is used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides . These products are valuable intermediates in the synthesis of more complex molecules and have potential applications in medicinal chemistry.
Cross-Coupling with Diazoesters or Potassium Cyanate
Cross-coupling reactions: involving diazoesters or potassium cyanate are another application of this compound . These reactions are useful for introducing nitrogen-containing functional groups into aromatic compounds, which is a significant step in synthesizing many pharmaceuticals and agrochemicals.
Synthesis of Biarylketones and Phthalides
The compound is instrumental in the synthesis of biarylketones and phthalides . These structures are found in various natural products and synthetic compounds with biological activity. Biarylketones, in particular, are key intermediates in the production of certain types of dyes and pigments.
Organometallic Chemistry and Catalysis
In organometallic chemistry, this compound can act as a ligand for transition metals, forming complexes that are used as catalysts in organic synthesis . These catalysts can facilitate a range of reactions, including but not limited to, hydrogenation, hydroformylation, and various types of rearrangements.
Material Science Applications
The boronic acid group of this compound can be used to modify surfaces or create polymers with specific binding properties . This is particularly useful in the development of sensors, as the boronic acid moiety can reversibly bind to diols, such as sugars, allowing for the detection of these substances.
Environmental Science
In environmental science, this compound can be used to remove toxic metals from wastewater through the formation of stable complexes . The boronic acid group binds to metals, facilitating their precipitation and removal from the environment.
Mécanisme D'action
Target of Action
The primary target of the compound (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is the carbon atoms in organic compounds during the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of biaryl compounds, which have applications in pharmaceuticals and materials science .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its melting point is between 180-185 °C , which may affect its bioavailability
Result of Action
The result of the action of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is the formation of new carbon–carbon bonds . This leads to the synthesis of biaryl compounds . These compounds have various applications, including in the development of pharmaceuticals and materials science .
Action Environment
The action of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy of the compound. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-4-2-1-3-9(11)8-19-13-6-5-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCZZSFOCSCENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584549 | |
| Record name | {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
870777-26-7 | |
| Record name | {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870777-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)




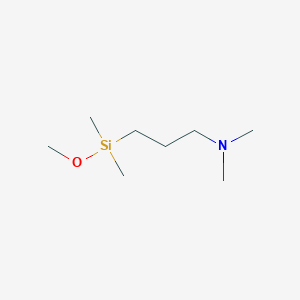
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
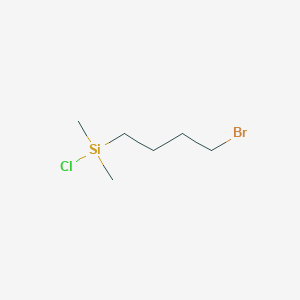
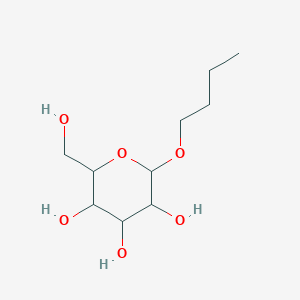
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
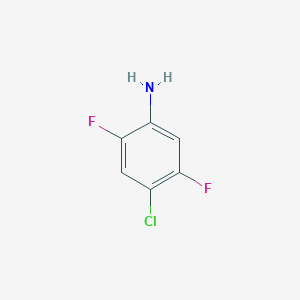
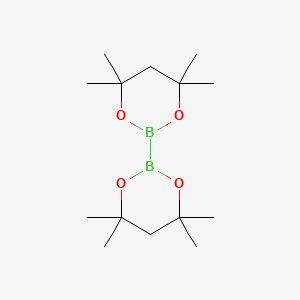
![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)
